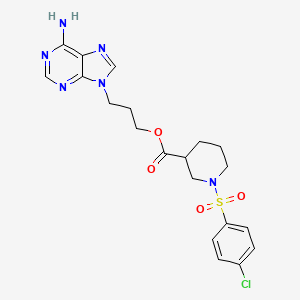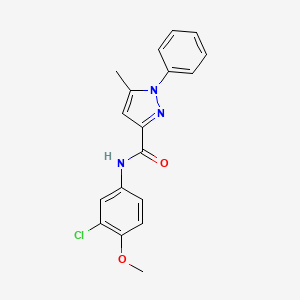
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as DPTC, is a thiazole derivative that has gained significant attention in scientific research due to its potential application in drug development. DPTC is a small molecule with a molecular weight of 365.47 g/mol, and its chemical structure is shown below.
Mécanisme D'action
The mechanism of action of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its relatively simple synthesis process. N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide is also a small molecule, which allows for easier penetration of cell membranes and tissues. However, one limitation of using N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide is its potential toxicity, which requires careful consideration in experimental design.
Orientations Futures
There are several future directions for research on N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide. One area of focus is the development of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide and its potential side effects.
Méthodes De Synthèse
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide can be synthesized through the reaction of 2-aminothiazole with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with diphenylamine. The final product is obtained through the reaction of the intermediate with isobutyryl chloride. The overall synthesis process is shown below.
Applications De Recherche Scientifique
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential application in drug development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been investigated for its potential to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)19-21-16(14-9-5-3-6-10-14)17(23-19)18(22)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQYXITKLJDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-4-oxobutanamide](/img/structure/B7551864.png)
